1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is a chemical compound characterized by its unique structure and functional groups, which include a chloromethyl group and a mercapto group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in synthesizing more complex molecules and as a biochemical probe.
The compound can be synthesized through specific chemical reactions involving starting materials such as 3-mercaptophenylpropan-2-one. The synthesis typically requires reagents like formaldehyde and hydrochloric acid under controlled conditions to yield the desired product.
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one falls under the category of organic compounds, specifically as a ketone due to the presence of the carbonyl group. It is also classified as a thiol because of the mercapto group (-SH).
The synthesis of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one generally involves chloromethylation of 3-mercaptophenylpropan-2-one. This can be achieved through the following method:
The reaction conditions must be optimized for yield and purity, often utilizing catalysts and continuous flow reactors in industrial settings to enhance efficiency.
The molecular formula for 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is , with a molecular weight of approximately 214.71 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H11ClOS |
Molecular Weight | 214.71 g/mol |
IUPAC Name | 1-[3-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI | InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-9(6-11)10(13)5-8/h2-3,5,13H,4,6H2,1H3 |
Canonical SMILES | CC(=O)CC1=CC(=C(C=C1)CCl)S |
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one can undergo several types of chemical reactions:
The mechanism of action for 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is primarily based on its reactive functional groups:
The compound exhibits reactivity typical of both ketones and thiols, making it versatile in organic synthesis and potential applications in pharmaceuticals.
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8